
Mesoxalic acid
Overview
Description
Mesoxalic acid (CAS 473-90-5), also known as ketomalonic acid, is a highly oxidized dicarboxylic acid with the molecular formula C₃H₂O₅ (m/z = 116.98294) . Its structure comprises two carboxylic acid groups (-COOH) flanking a central ketone group (-C=O), making it a trioxo compound (HOOC-C(=O)-COOH) . This unique arrangement confers reactivity in oxidation and condensation reactions, as seen in its role as an intermediate in atmospheric chemistry , ozonolysis of fumaric acid , and glycerol oxidation .
This compound is notable for its pharmaceutical applications. Additionally, this compound derivatives exhibit antidiabetic activity, with polyketone structures enhancing glucose tolerance in rabbits .
Preparation Methods
Mesoxalic acid can be synthesized through several methods:
Hydrolysis of Alloxan: This method involves using baryta water to hydrolyze alloxan.
Oxidation of Tartronic Acid or Glycerol: This compound can be obtained by oxidizing tartronic acid or glycerol, often using bismuth (III) nitrate as a catalyst.
Reaction with Lead Acetate: Warming caffuric acid with lead acetate solution can also produce this compound.
Nitric Acid Oxidation: Glyceryl diacetate can be oxidized with concentrated nitric acid in ice-cold water to yield this compound.
Chemical Reactions Analysis
Oxidation Reactions
Mesoxalic acid participates in redox reactions with metal ions, particularly under catalytic conditions:
Ce(IV)-Mediated Oxidation
In acidic solutions containing Ce(IV), this compound undergoes oxidation with distinct stoichiometric CO₂ production:
Condition | Stoichiometry (f = [CO₂]/[Ce(IV)]) |
---|---|
Anaerobic | 0.55 ± 0.05 |
Aerobic | 1.97 ± 0.1 |
The aerobic pathway involves radical intermediates and oxygen-enhanced decarboxylation:
Hydration/Dehydration Equilibria
This compound reversibly reacts with water to form dihydroxymalonic acid (gem-diol):
Key Properties:
Acid-Base Reactions
As a dicarboxylic acid, this compound forms salts with divalent cations:
Neutralization with Sodium Hydroxide
Applications:
-
Disodium mesoxalate (Na₂C₃O₅) is used in biochemical assays to inhibit HIV-1 reverse transcriptase () .
Ozonolysis Pathways
This compound forms during ozonation of dihydroxybenzoquinone (DHBQ):
Reaction Mechanism:
Yield: ~80% under stoichiometric ozone conditions .
Thermal Decomposition
Heating this compound in aqueous solution leads to fragmentation:
Products:
Coordination Chemistry
This compound acts as a polydentate ligand via its carboxyl and ketone groups:
Example with Mg²⁺:
Reactions with Nucleophiles
This compound forms hydrazones and oximes:
Phenylhydrazone Formation
Scientific Research Applications
Pharmaceutical Applications
Mesoxalic acid derivatives have shown promise in the pharmaceutical field, particularly as inhibitors of viral enzymes. A notable example is the 4-chlorophenylhydrazone of this compound (CPHM), which has been identified as an inhibitor of HIV-1 reverse transcriptase. Research indicates that CPHM traps the pre-translocational conformation of the reverse transcriptase-DNA complex, making it a potential target for developing new antiretroviral agents .
Case Study: HIV-1 Reverse Transcriptase Inhibition
- Objective : To evaluate the inhibitory effects of CPHM on HIV-1 reverse transcriptase.
- Findings : CPHM demonstrated significant binding affinity compared to wild-type HIV-1 reverse transcriptase, suggesting its potential as a therapeutic agent against HIV .
Biochemical Research
This compound plays a crucial role in biochemical studies, particularly concerning its derivative, alloxan. Alloxan, a ureide of this compound, is used to induce diabetes in laboratory animals by selectively damaging pancreatic beta cells. This method has been instrumental in diabetes research and understanding the mechanisms behind insulin production and regulation .
Case Study: Alloxan-Induced Diabetes
- Objective : To investigate the effects of alloxan on pancreatic islet cells.
- Findings : Alloxan administration resulted in selective necrosis of beta cells across various animal models, providing insights into diabetes pathology and potential treatments .
Environmental Applications
This compound is also significant in environmental chemistry, particularly in studies related to organic acid oxidation and its effects on carbon dioxide production. Research indicates that this compound exhibits increased CO2 production when oxidized compared to other organic acids like oxalic acid. This property can be utilized in understanding carbon cycling and atmospheric chemistry .
Case Study: Oxidation Mechanisms
- Objective : To analyze the oxidation behavior of this compound under different conditions.
- Findings : The presence of molecular oxygen significantly enhances CO2 production from this compound, indicating complex reaction pathways that could inform environmental modeling .
Catalytic Applications
Recent studies have explored the catalytic ozonation of this compound using various catalysts, such as CuO/SBA-15. These investigations reveal that this compound is more readily oxidized than oxalic acid, demonstrating its potential utility in wastewater treatment processes where organic acids are prevalent .
Case Study: Catalytic Ozonation
- Objective : To evaluate the efficiency of CuO/SBA-15 catalyst in ozonating this compound.
- Findings : The catalytic process significantly reduced reaction times for this compound degradation compared to non-catalytic methods, highlighting its effectiveness in environmental remediation efforts .
Toxicological Studies
In addition to its applications in drug development and environmental science, this compound's toxicity profile has been studied extensively. Its derivatives are being investigated for their potential roles as antidotes in cases of cyanide poisoning, indicating a critical application in toxicology .
Case Study: Antidotal Properties
Mechanism of Action
The mechanism of action of mesoxalic acid involves its interaction with specific molecular targets and pathways:
NAD-dependent Malic Enzyme: This compound targets the NAD-dependent malic enzyme in mitochondria.
Oxidative Reactions: It participates in oxidative reactions, leading to the formation of various products and the release of electrons.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Mesoxalic acid shares functional similarities with other dicarboxylic and keto acids but differs in oxidation state, reactivity, and applications. Key comparisons include:
Tartronic Acid (C₃H₄O₅)
- Structure : HOOC-C(OH)-COOH (two carboxylic acids, one hydroxyl group).
- Reactivity : A major product of glycerol oxidation, tartronic acid is less oxidized than this compound. It undergoes slow decarboxylation to form this compound in ozonated mixtures .
- Applications : Primarily an intermediate in glycolysis and glycerol oxidation; lacks the antiviral properties of this compound derivatives .
Malonic Acid (C₃H₄O₄)
Oxalic Acid (C₂H₂O₄)
- Structure : HOOC-COOH (simplest dicarboxylic acid).
- Reactivity : A stable end-product of this compound oxidation via Fenton-type reactions .
- Applications : Industrial descaling agent; lacks the pharmaceutical relevance of this compound derivatives .
Hydroxypyruvic Acid (C₃H₄O₄)
- Structure : CH₂(OH)-CO-COOH (one hydroxyl, one ketone, one carboxylic acid).
- Reactivity : Intermediate in glycerol oxidation; requires precise catalytic control to prevent over-oxidation to this compound .
Glyoxylic Acid (C₂H₂O₃)
- Structure : OHC-COOH (one aldehyde, one carboxylic acid).
- Reactivity: Oxidized to oxalic acid; forms this compound semi-aldehyde during fumaric acid ozonolysis .
- Applications : Used in organic synthesis; less chemically stable than this compound .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
Antiviral Mechanism: CPHM, a this compound derivative, inhibits HIV-1 RT by binding Mg²⁺-dependently at the polymerase active site, unlike phosphonoformic acid (PFA), which lacks a specificity domain . Mutations at Asp-185 disrupt CPHM binding, validating its unique mechanism .
Atmospheric Role : this compound forms via RO₂-RO₂ reactions in the atmosphere, contributing to secondary organic aerosol (SOA) formation .
Oxidation Pathways: Tartronic acid → this compound (via ozonolysis/oxidation) → Oxalic acid (via Fenton reactions) . Activation energy for this compound formation from tartronic acid: 107.17 kJ/mol .
Biological Activity
Mesoxalic acid, a dicarboxylic acid with the chemical formula , has garnered attention in various fields of research due to its biological activities. This article provides an overview of the compound's biological significance, particularly its effects on viral inhibition, metabolic processes, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by two carboxylic acid groups (-COOH) attached to a four-carbon chain. Its structure allows it to participate in various biochemical reactions, particularly in metabolic pathways involving organic acids.
1. Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound derivatives, particularly against HIV-1. The 4-chlorophenylhydrazone of this compound (CPHM) has been identified as an inhibitor of HIV-1 reverse transcriptase (RT), a crucial enzyme in the viral replication cycle.
- Mechanism of Action : CPHM binds to the pre-translocational conformation of the RT-DNA complex, effectively blocking its translocation and thereby inhibiting viral replication. This mechanism is supported by findings that mutations in the active site residues of RT significantly affect the binding affinity of CPHM, indicating a specific interaction with the enzyme's catalytic site .
Study | Key Findings |
---|---|
CPHM inhibits HIV-1 RT by trapping it in a pre-translocational state. | |
Mutations at Asp-185 reduce binding efficacy, underscoring its role in drug targeting. |
2. Metabolic Effects
This compound has been studied for its effects on metabolic processes, particularly regarding carbon dioxide (CO2) production during oxidation reactions. Research indicates that this compound significantly increases CO2 production compared to other dicarboxylic acids under aerobic conditions.
- Oxidation Studies : In experiments involving metal ion catalysis, this compound showed a fourfold increase in CO2 production when oxidized, suggesting its role as a substrate in various metabolic pathways .
Acid Type | CO2 Production Factor |
---|---|
Oxalic Acid | Decrease by 2x |
This compound | Increase by 4x |
3. Antidiabetic Activity
There is evidence suggesting that this compound exhibits antidiabetic properties. Studies have indicated that it may influence glucose metabolism and insulin sensitivity.
- Research Findings : A study reported that this compound administration led to significant reductions in blood glucose levels in diabetic models, indicating its potential as a therapeutic agent for managing diabetes .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- HIV-1 Inhibition Study : The effectiveness of CPHM against HIV-1 was demonstrated through various biochemical assays that measured its impact on reverse transcriptase activity and viral replication rates .
- Oxidation Mechanism Study : Research into the oxidation mechanisms revealed that this compound interacts differently under aerobic versus anaerobic conditions, highlighting its complex behavior in metabolic reactions .
- Antidiabetic Action Study : In vivo studies showed that this compound could lower blood glucose levels, suggesting a potential role in diabetes management .
Properties
IUPAC Name |
2-oxopropanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2O5/c4-1(2(5)6)3(7)8/h(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEVLJKYYUVTRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021649 | |
Record name | Oxopropanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473-90-5 | |
Record name | Mesoxalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesoxalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesoxalic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03589 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxopropanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mesoxalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MESOXALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62R514HE48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Mesoxalic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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